

# Application Note: Copper-Free Click Chemistry for ICG-DBCO Conjugation

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## Compound of Interest

Compound Name: Disulfo-ICG-DBCO (disodium)

Cat. No.: B12381000

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## Introduction: Embracing Bioorthogonality for Advanced Bioconjugation

In the landscape of modern bioconjugation, the ability to selectively and efficiently label biomolecules in complex biological environments is paramount. Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a transformative technology in this domain.<sup>[1][2]</sup> This reaction's bioorthogonal nature—the ability to proceed within a living system without interfering with native biochemical processes—makes it an invaluable tool for researchers in drug development, molecular imaging, and diagnostics.<sup>[3][4]</sup>

This application note provides a detailed guide to the copper-free click chemistry reaction between Indocyanine Green (ICG) functionalized with an azide group (ICG-Azide) and a molecule functionalized with Dibenzocyclooctyne (DBCO). ICG, a near-infrared (NIR) fluorescent dye approved for clinical use, offers deep tissue penetration and is widely employed in applications such as fluorescence-guided surgery and angiography.<sup>[5][6][7]</sup> The conjugation of ICG to targeting moieties like antibodies or peptides via the stable triazole linkage formed in the SPAAC reaction enables the creation of highly specific imaging agents and targeted therapeutics.

This document will delve into the underlying mechanism of the ICG-Azide and DBCO reaction, provide a comprehensive and field-tested experimental protocol, offer guidance on reaction optimization and troubleshooting, and detail methods for the characterization of the final ICG-DBCO conjugate.

## The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a type of 1,3-dipolar cycloaddition between a cyclooctyne (in this case, DBCO) and an azide. The driving force of this reaction is the significant ring strain of the cyclooctyne.<sup>[2][8]</sup> This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst.<sup>[2][4][9]</sup> The reaction is highly specific, as both the azide and DBCO groups are absent in biological systems, thus preventing side reactions with endogenous molecules.<sup>[10]</sup>

The reaction between ICG-Azide and a DBCO-functionalized molecule results in the formation of a stable triazole ring, covalently linking the two components.<sup>[11]</sup>

## Experimental Protocol: ICG-Azide and DBCO Conjugation

This protocol provides a general framework for the conjugation of an ICG-azide to a DBCO-functionalized protein. The specific amounts and concentrations may need to be optimized depending on the nature of the biomolecule.

### Materials and Reagents

- ICG-Azide (ensure high purity)
- DBCO-functionalized protein (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.5. Avoid buffers containing sodium azide as it will compete with the ICG-azide.[11]
- Purification system: Size-exclusion chromatography (SEC) or affinity chromatography columns appropriate for the biomolecule.[12]
- Spectrophotometer (UV-Vis)
- Fluorometer

## Equipment

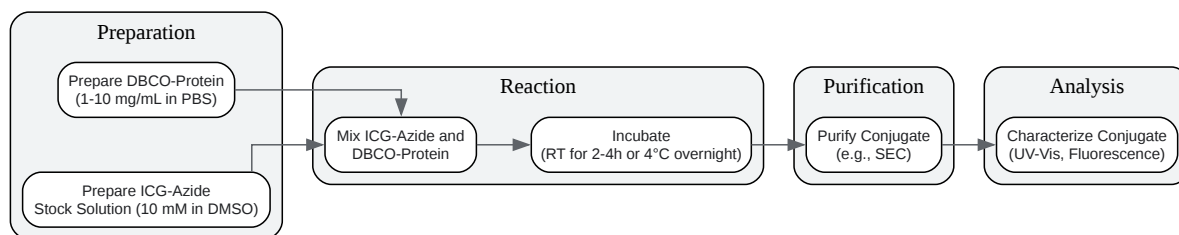
- Microcentrifuge tubes
- Pipettes
- Vortex mixer
- Incubator or temperature-controlled shaker
- HPLC system for analysis (optional)

## Step-by-Step Procedure

- Preparation of Stock Solutions:
  - ICG-Azide: Prepare a 10 mM stock solution of ICG-Azide in anhydrous DMF or DMSO. Rationale: DMF and DMSO are suitable solvents for dissolving ICG derivatives and are miscible with aqueous buffers. Using an anhydrous solvent is crucial as moisture can affect the stability of the reagents.
  - DBCO-functionalized Protein: The concentration of the DBCO-functionalized protein should be in the range of 1-10 mg/mL in the chosen reaction buffer.
- Reaction Setup:
  - In a microcentrifuge tube, add the desired amount of the DBCO-functionalized protein solution.

- Add the ICG-Azide stock solution to the protein solution. A molar excess of the ICG-Azide is typically recommended, with a starting point of 2-4 fold molar excess over the DBCO-functionalized protein.[13] The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 20% to maintain protein stability.[10][14]
- Gently mix the reaction solution by pipetting or vortexing at a low speed.
- Incubation:
  - Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[13] The optimal incubation time can vary depending on the reactivity of the specific DBCO and azide reagents and the desired degree of labeling. The reaction can be monitored by analyzing small aliquots over time.
- Purification of the ICG-DBCO Conjugate:
  - Following incubation, it is crucial to remove the unreacted ICG-Azide and any potential aggregates.
  - Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from the smaller, unreacted dye.[12] Equilibrate the SEC column with PBS and apply the reaction mixture. Collect the fractions corresponding to the high molecular weight conjugate.
  - Affinity Chromatography: If the biomolecule has a specific tag (e.g., a His-tag), affinity chromatography can be used for purification.[12]

## Diagram of the Experimental Workflow



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Caption: Experimental workflow for ICG-DBCO conjugation.

## Optimization and Troubleshooting

Achieving the desired degree of labeling and maintaining the biological activity of the conjugated molecule often requires optimization of the reaction conditions.

Parameter	Recommended Range	Rationale & Troubleshooting
Molar Ratio (ICG-Azide:DBCO-Protein)	2:1 to 20:1	A higher molar excess of the dye can increase the degree of labeling but may also lead to protein precipitation or altered function. Start with a lower ratio and increase as needed.
pH	7.0 - 8.5	The reaction is generally not highly pH-sensitive, but maintaining a pH within the optimal range for the biomolecule's stability is crucial.
Temperature	4°C to 25°C	Lower temperatures (4°C) can be used for longer incubation times, which may be beneficial for sensitive proteins. Room temperature (25°C) reactions are typically faster.[15][16]
Reaction Time	1 - 18 hours	The reaction time depends on the concentration of reactants and the temperature. The progress can be monitored by taking aliquots at different time points and analyzing them.
Solvent Concentration (DMSO/DMF)	< 20%	High concentrations of organic solvents can denature proteins. If the ICG-Azide has poor aqueous solubility, consider using a DBCO reagent with a PEG spacer to improve solubility.[14]

### Common Issues and Solutions:

- **Low Labeling Efficiency:** Increase the molar ratio of ICG-Azide, prolong the reaction time, or increase the reaction temperature. Ensure the DBCO-functionalized protein is active and the ICG-Azide is of high quality.
- **Protein Precipitation:** Reduce the molar excess of the ICG-Azide, decrease the organic solvent concentration, or perform the reaction at a lower temperature.
- **Loss of Biological Activity:** Use a milder reaction condition (lower temperature, shorter incubation time, lower molar ratio). Ensure the purification process is gentle and does not denature the protein.

## Characterization of the ICG-DBCO Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm its spectral properties.

### UV-Vis Spectroscopy

The DOL, which is the average number of ICG molecules conjugated to each protein molecule, can be estimated using UV-Vis spectroscopy.

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 780-800 nm).
- The concentration of the protein can be calculated using its extinction coefficient at 280 nm.
- The concentration of ICG can be calculated using its extinction coefficient at its maximum absorbance.
- The DOL is the ratio of the molar concentration of ICG to the molar concentration of the protein.

Note: The absorbance of ICG at 280 nm can interfere with the protein absorbance. A correction factor may be needed for a more accurate DOL calculation.

### Fluorescence Spectroscopy

Measure the fluorescence emission spectrum of the conjugate to confirm that the spectral properties of ICG are retained after conjugation. The excitation and emission maxima of ICG are typically around 780 nm and 810 nm, respectively.

## Applications of ICG-DBCO Conjugates

The ability to conjugate ICG to various biomolecules using copper-free click chemistry opens up a wide range of applications in biomedical research and clinical practice.

- **Targeted Molecular Imaging:** Conjugating ICG to antibodies, peptides, or other targeting ligands allows for the specific visualization of cells or tissues that express the target receptor. This is particularly valuable in oncology for tumor detection and delineation.[\[17\]](#)
- **Fluorescence-Guided Surgery:** ICG-DBCO conjugates can be used to illuminate tumors or other pathological tissues in real-time during surgery, enabling more precise resection and preservation of healthy tissue.[\[6\]](#)
- **Lymph Node Mapping:** The conjugates can be used to map lymphatic drainage pathways, which is crucial for cancer staging and surgical planning.[\[18\]](#)
- **Angiography:** ICG's strong NIR fluorescence makes it an excellent agent for visualizing blood vessels and assessing tissue perfusion.[\[6\]](#)

## Conclusion

The copper-free click chemistry reaction between ICG-Azide and DBCO-functionalized molecules provides a robust and versatile method for the creation of advanced bioconjugates. The bioorthogonality, high efficiency, and mild reaction conditions of SPAAC make it an ideal choice for labeling sensitive biomolecules with the clinically relevant NIR dye, ICG. By following the detailed protocol and optimization guidelines presented in this application note, researchers can successfully synthesize and characterize ICG-DBCO conjugates for a wide array of applications in biomedical research and development.

## References

- CellMosaic. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Retrieved from [\[Link\]](#)

- Jena Bioscience. (2019). Protocol - Copper-free Click labeling of Azide-modified RNA. Retrieved from [[Link](#)]
- ResearchGate. (2017). Which conditions for a copper-free click reaction between a DBCO-peptide and an azido PEG-ligand?. Retrieved from [[Link](#)]
- Ko, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science. Retrieved from [[Link](#)]
- Glen Research. (n.d.). New Product - Dibenzacyclooctyl (DBCO) Copper-Free Click Chemistry. Retrieved from [[Link](#)]
- MDPI. (n.d.). Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging. Retrieved from [[Link](#)]
- Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Retrieved from [[Link](#)]
- Al-Amin, R. A. (2016). DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol. ResearchGate. Retrieved from [[Link](#)]
- PubMed Central. (n.d.). Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer. Retrieved from [[Link](#)]
- PubMed Central. (2024). Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green. Retrieved from [[Link](#)]
- NIH. (2021). Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf-Life: Chemical and Clinical Implications. Retrieved from [[Link](#)]
- PubMed Central. (2023). Exploring the Applications of Indocyanine Green in Robot-Assisted Urological Surgery: A Comprehensive Review of Fluorescence-Guided Techniques. Retrieved from [[Link](#)]
- ResearchGate. (2018). Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood. Retrieved from [[Link](#)]

- ResearchGate. (n.d.). a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). Retrieved from [\[Link\]](#)
- Taylor & Francis. (n.d.). A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. Retrieved from [\[Link\]](#)
- RSC Publishing. (2018). Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood. Retrieved from [\[Link\]](#)
- MDPI. (2024). Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. Retrieved from [\[Link\]](#)
- PubMed Central. (2022). Bioorthogonal site-selective conjugation of fluorescent dyes to antibodies: method and potential applications. Retrieved from [\[Link\]](#)
- PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Degradation Kinetics of Indocyanine Green in Aqueous Solution. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Multifunctional Indocyanine Green Applications for Fluorescence-Guided Laparoscopic Colorectal Surgery. Retrieved from [\[Link\]](#)
- ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [\[Link\]](#)
- Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [\[Link\]](#)
- NIH. (n.d.). Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer. Retrieved from [\[Link\]](#)

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## Sources

- 1. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 2. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 3. [documents.thermofisher.com](https://documents.thermofisher.com) [[documents.thermofisher.com](https://documents.thermofisher.com)]
- 4. [bioconjugation.bocsci.com](https://bioconjugation.bocsci.com) [[bioconjugation.bocsci.com](https://bioconjugation.bocsci.com)]
- 5. Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. Exploring the Applications of Indocyanine Green in Robot-Assisted Urological Surgery: A Comprehensive Review of Fluorescence-Guided Techniques - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 8. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [[oreateai.com](https://oreateai.com)]
- 9. [lumiprobe.com](https://lumiprobe.com) [[lumiprobe.com](https://lumiprobe.com)]
- 10. [help.lumiprobe.com](https://help.lumiprobe.com) [[help.lumiprobe.com](https://help.lumiprobe.com)]
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- 14. [broadpharm.com](https://broadpharm.com) [[broadpharm.com](https://broadpharm.com)]
- 15. [tcichemicals.com](https://tcichemicals.com) [[tcichemicals.com](https://tcichemicals.com)]
- 16. [interchim.fr](https://interchim.fr) [[interchim.fr](https://interchim.fr)]
- 17. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 18. Multifunctional Indocyanine Green Applications for Fluorescence-Guided Laparoscopic Colorectal Surgery - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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